molecular formula C8H13F3N2O B13973332 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone

1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone

Cat. No.: B13973332
M. Wt: 210.20 g/mol
InChI Key: SHBWZNPPGUUJLX-UHFFFAOYSA-N
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Description

1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone typically involves the reaction of piperidine with trifluoromethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives by altering the functional groups.

    Substitution: The ethanone moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers utilize this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
  • 1-(3-(Trifluoromethyl)piperidin-1-yl)ethanone
  • 1-(3-(Trifluoromethyl)amino)pyridin-1-yl)ethanone

Uniqueness: 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct physicochemical properties. These properties include increased stability, enhanced lipophilicity, and the ability to form specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H13F3N2O

Molecular Weight

210.20 g/mol

IUPAC Name

1-[3-(trifluoromethylamino)piperidin-1-yl]ethanone

InChI

InChI=1S/C8H13F3N2O/c1-6(14)13-4-2-3-7(5-13)12-8(9,10)11/h7,12H,2-5H2,1H3

InChI Key

SHBWZNPPGUUJLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)NC(F)(F)F

Origin of Product

United States

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